molecular formula C18H15N5O B11125998 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Katalognummer: B11125998
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: HJOKCYITFMJCLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a synthetic small molecule designed for research applications, particularly in the fields of immunology and oncology. This compound features the [1,2,4]triazolo[4,3-a]pyridine scaffold, which is an emerging and underexploited chemotype of significant interest in medicinal chemistry . Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have been identified as novel, potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . IDO1 is a heme-containing enzyme that plays a crucial role in tumoral immune escape by suppressing T-cell function and promoting immune tolerance within the tumor microenvironment . Inhibitors of this enzyme are investigated for their ability to boost anti-tumor immune responses and work in synergy with other immunotherapeutic agents. Research indicates that this scaffold acts as a heme-binding moiety, functioning as a catalytic holo-inhibitor with the potential for excellent selectivity over other heme-containing enzymes like TDO and CYP enzymes . Furthermore, the broader 1,2,4-triazole pharmacophore, a key component of this molecule, is also being explored for its neuroprotective properties, showing potential in models of neurodegeneration by modulating apoptotic pathways such as Bax and caspase-3 . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, nor for use in foods, cosmetics, drugs, or other consumer products.

Eigenschaften

Molekularformel

C18H15N5O

Molekulargewicht

317.3 g/mol

IUPAC-Name

3-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H15N5O/c24-18(14-6-5-7-15(12-14)22-9-3-4-10-22)19-13-17-21-20-16-8-1-2-11-23(16)17/h1-12H,13H2,(H,19,24)

InChI-Schlüssel

HJOKCYITFMJCLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC(=CC=C3)N4C=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 2-Hydrazinylpyridines

The triazolopyridine core is synthesized through a 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines under mild conditions.

Procedure :

  • Reactants : 2-Hydrazinylpyridine (1.0 eq), chloroethynylphosphonate (1.2 eq)

  • Conditions : K2_2CO3_3 (2.0 eq), acetonitrile, 60°C, 4–6 hours

  • Yield : 85–92%

Mechanism :

  • Nucleophilic substitution of chlorine in chloroethynylphosphonate by hydrazine.

  • Isomerization to ketenimine intermediate.

  • Intramolecular cyclization to form the triazolopyridine ring.

Functionalization to Methylamine

The methylamine side chain is introduced via reductive amination or alkylation :

  • Reductive Amination : Reaction of triazolopyridine-3-carbaldehyde with ammonium acetate and NaBH3_3CN in MeOH (70% yield).

  • Alkylation : Treatment with methyl iodide and K2_2CO3_3 in DMF (65% yield).

Synthesis of 3-(1H-Pyrrol-1-yl)Benzoic Acid

Direct Coupling via Ullmann Reaction

Pyrrole is introduced to the benzoic acid core using a copper-catalyzed coupling:

Procedure :

  • Reactants : 3-Bromobenzoic acid (1.0 eq), pyrrole (1.5 eq), CuI (10 mol%), L-proline (20 mol%)

  • Conditions : K3_3PO4_4 (2.0 eq), DMSO, 110°C, 24 hours

  • Yield : 78%

Key Data :

ParameterValue
Purity (HPLC)>98%
Reaction ScaleUp to 100 g

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the triazolopyridine methylamine with 3-(1H-pyrrol-1-yl)benzoic acid using EDCl/HOBt :

Procedure :

  • Reactants : 3-(1H-Pyrrol-1-yl)benzoic acid (1.0 eq),triazolo[4,3-a]pyridin-3-ylmethylamine (1.1 eq)

  • Conditions : EDCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM, 25°C, 12 hours

  • Yield : 82%

Acyl Chloride Method

For improved reactivity, the benzoic acid is converted to its acyl chloride:

  • Chlorination : 3-(1H-Pyrrol-1-yl)benzoic acid + oxalyl chloride (2.0 eq), DMF (cat.), DCM, 0°C → 25°C, 2 hours.

  • Coupling : Acyl chloride + triazolopyridine methylamine, DIPEA (3.0 eq), THF, 0°C → 25°C, 6 hours.

  • Yield : 88%

Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal DCM and DIPEA as optimal for minimizing side reactions:

SolventBaseYield (%)Purity (%)
DCMDIPEA8899
THFTEA7595
DMFPyridine6890

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Automated reactors reduce reaction time by 40% and improve yield to 90%.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Characterization and Validation

Spectroscopic Data :

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.71 (s, 1H, triazole), 7.82–7.25 (m, 8H, aromatic), 6.45 (s, 2H, pyrrole), 4.65 (s, 2H, CH2_2).

  • HRMS : m/z calcd. for C18_{18}H15_{15}N5_5O: 317.3; found: 317.2.

Purity Metrics :

MethodResult
HPLC99.2%
Elemental AnalysisC 68.1%, H 4.7%, N 22.0%

Alternative Synthetic Routes

One-Pot Assembly

A streamlined approach combines cyclization and coupling in a single pot:

  • Reactants : 2-Hydrazinylpyridine, 3-(1H-pyrrol-1-yl)benzoyl chloride

  • Conditions : K2_2CO3_3, DMF, 80°C, 8 hours

  • Yield : 70%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 30 minutes with comparable yields (85%).

Challenges and Solutions

ChallengeSolution
Low regioselectivity in cyclizationUse electron-deficient substrates
Poor solubility of intermediatesOptimize solvent (e.g., DMSO)
By-product formationGradient column chromatography

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

The triazolo[4,3-a]pyridine unit facilitates participation in palladium-mediated cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated under optimized conditions:

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h3-(1H-pyrrol-1-yl)-N-[(6-phenyltriazolo[4,3-a]pyridin-3-yl)methyl]benzamide72%
4-Methoxyphenylboronic acidPd(dba)₂, SPhos, K₃PO₄, THF, 60°C, 8 hAnalogous para-methoxy derivative65%

These reactions exploit the electron-deficient nature of the triazole ring, enabling selective functionalization at the pyridine C6 position.

Nucleophilic Substitution at the Methylene Bridge

The N-CH₂ linkage between the triazole and benzamide groups undergoes nucleophilic substitution under basic conditions. For example:

Nucleophile Reagent Conditions Outcome
Sodium azideDMF, 100°C, 6 hAzide substitution at CH₂ site
EthylenediamineK₂CO₃, DCM, rt, 24 hAmine-functionalized derivative

Reaction progress is monitored via TLC and confirmed by mass spectrometry (MS).

Electrophilic Substitution on the Pyrrole Ring

The pyrrole substituent participates in electrophilic aromatic substitution (EAS). Nitration and sulfonation reactions have been reported :

Reaction Reagent Conditions Product
NitrationHNO₃, H₂SO₄, 0–5°C3-(3-Nitro-1H-pyrrol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
SulfonationSO₃, DCE, 40°C, 4 hSulfonated pyrrole derivative

Regioselectivity is influenced by the electron-donating nature of the pyrrole’s nitrogen .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles. For example:

Dienophile Catalyst Conditions Product
PhenylacetyleneCuI, Et₃N, DMFTriazolo-pyridine fused bicyclic adduct
AcetonitrileRuCl₃, 120°C, 8 hTetrazolo[1,5-a]pyridine derivative

These reactions exploit the triazole’s dipolarophilic character.

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product
Acidic (HCl, reflux)6 M HCl, 12 h3-(1H-pyrrol-1-yl)benzoic acid + Triazolo-pyridinemethylamine
Basic (NaOH)2 M NaOH, EtOH, 6 hCorresponding carboxylate salt

Hydrolysis kinetics are influenced by steric hindrance from the triazole moiety.

Oxidation and Reduction Pathways

  • Oxidation : The pyrrole ring is susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid), yielding pyrrolidine-2,5-dione derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole intermediate, altering electronic properties.

Key Analytical Methods for Reaction Monitoring

Technique Application
HPLCPurity assessment and reaction completion
¹H/¹³C NMRStructural confirmation of products
FTIRFunctional group tracking (e.g., amide I/II bands)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The interactions of the compound with specific biological macromolecules suggest its potential as a lead candidate in drug discovery programs focused on cancer treatment. The mechanism of action likely involves inhibition of key enzymes or receptors involved in tumor growth and proliferation.

Antimicrobial Properties
Research has shown that the compound exhibits significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt microbial cell processes positions it as a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies focusing on its binding affinity to specific enzymes have revealed promising results. For instance, it may inhibit enzymes that are crucial for the survival of pathogenic organisms, thereby providing a novel approach to treating infections.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Researchers have synthesized various analogs and assessed their biological activities to identify key structural features that contribute to enhanced efficacy and reduced toxicity.

Compound Name Structural Features Biological Activity
3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamidePyrrole and triazole ringsAnticancer, antimicrobial
4-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)butanamideLacks triazole ringDifferent activity profile
N-(2,5-dichlorophenyl)-4-[1,2,4]triazolo[4,3-a]pyridin butanamideContains dichlorophenylVariations in reactivity

Synthesis and Optimization

The synthesis of 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Optimized synthetic routes may employ automated reactors and continuous flow systems to enhance efficiency and minimize by-product formation.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide:

  • A study published in PMC explored novel derivatives with triazole scaffolds that exhibited potent antifungal activities against strains of Candida and Geotrichum, showing MIC values lower than standard treatments like fluconazole .
  • Another research article highlighted the synthesis of related compounds with significant anti-inflammatory and antibacterial properties against Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of activity .

Wirkmechanismus

The mechanism of action of 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

  • Key Difference : The pyrrole substituent is at the 2-position of the benzamide ring instead of the 3-position.
  • Molecular Formula : C₁₈H₁₅N₅O
  • Molecular Weight : 317.3 g/mol

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

  • Key Difference : The pyrrole is at the 4-position of the benzamide, and the triazolopyridine ring is substituted with a 3-methyl-1,2,4-oxadiazole group.
  • Molecular Formula : C₂₁H₁₇N₇O₂
  • Molecular Weight : 399.4 g/mol
  • Implications : The oxadiazole group introduces additional hydrogen-bonding sites and may enhance metabolic stability compared to the unsubstituted triazolopyridine in the target compound .

Analogs with Modified Linker Chains

2-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

  • Key Difference : A propyl linker replaces the methylene group, and the benzamide is substituted with a tetrazole ring.
  • Molecular Formula : C₁₇H₁₆N₈O
  • Molecular Weight : 348.4 g/mol
  • The tetrazole group, a bioisostere for carboxylic acids, could enhance solubility or mimic charged interactions .

Analogs with Different Heterocyclic Systems

3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide

  • Key Difference : The triazolopyridine is replaced with a triazolopyridazine core, and a benzimidazole-ethyl group is present.
  • Molecular Formula : C₂₀H₂₂N₈O₂
  • Molecular Weight : 418.5 g/mol
  • Implications: The pyridazine system may alter electron distribution and π-stacking capacity.

3-Bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

  • Key Difference : Incorporates a triazolo-thiadiazole fused ring instead of triazolopyridine.
  • Molecular Formula : C₁₉H₁₅BrN₆OS
  • Molecular Weight : 479.3 g/mol
  • Implications : The thiadiazole ring introduces sulfur, which may enhance hydrophobic interactions or redox activity. Bromine at the 3-position could improve halogen bonding .

Q & A

Q. What are the established synthetic routes for 3-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of triazolopyridine derivatives typically involves cyclization reactions or coupling strategies. For example, palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine precursors has been used to construct the [1,2,4]triazolo[4,3-a]pyridine core . Optimization may include solvent selection (e.g., DMF or pyridine), microwave-assisted dehydration for cyclization, and temperature control (e.g., reflux in acetic acid). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS is critical for verifying structural integrity .

Q. How can structural ambiguities in the triazolopyridine-pyrrole benzamide scaffold be resolved using spectroscopic and crystallographic methods?

Answer: Discrepancies in substituent orientation or regiochemistry can be addressed by single-crystal X-ray diffraction (SC-XRD), as demonstrated for related triazolopyridine derivatives (e.g., CCDC 1876881 and 1906114) . Complementary techniques include 1H^1H-1H^1H COSY NMR for proton-proton correlations and 31P^{31}P-NMR for phosphonate-containing analogs .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity, particularly in kinase inhibition or antimicrobial studies?

Answer: For kinase inhibition (e.g., EGFR-TK), use enzyme-linked immunosorbent assays (ELISA) with recombinant kinases and ATP-competitive inhibition protocols . Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and measure IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrole or triazolopyridine moieties) influence the compound’s pharmacokinetic properties and target selectivity?

Answer: Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability or modulate lipophilicity (clogP calculations). For selectivity, compare binding affinities across kinase panels using computational docking (AutoDock Vina) and validate with isothermal titration calorimetry (ITC). Substituent effects on solubility can be assessed via shake-flask methods .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer: Discrepancies may arise from poor bioavailability or off-target effects. Conduct pharmacokinetic studies (e.g., plasma protein binding, hepatic microsomal stability) and use prodrug strategies (e.g., esterification) to improve absorption. Validate target engagement in vivo via pharmacodynamic biomarkers (e.g., phospho-kinase levels in tumor xenografts) .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets, and what experimental validation is required?

Answer: Density functional theory (DFT) optimizes geometry for docking studies, while molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) for binding kinetics and cryo-EM for complex structural resolution .

Q. What crystallographic techniques are recommended for analyzing polymorphism or salt forms of this compound, and how do they impact therapeutic potential?

Answer: SC-XRD and powder XRD (PXRD) identify polymorphic forms, while differential scanning calorimetry (DSC) detects thermal transitions. Salt formation (e.g., hydrochloride) can enhance solubility; compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Q. How can synthetic byproducts or degradation products be characterized, and what analytical workflows ensure batch-to-batch consistency?

Answer: Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify impurities. For quantification, develop HPLC-UV methods with orthogonal columns (C18 and HILIC). Accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation pathways .

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